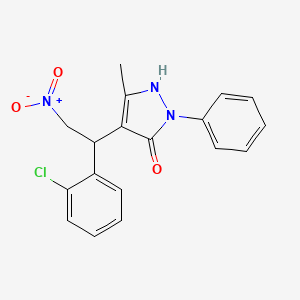

4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol

Description

This compound features a pyrazole core substituted with a 2-chlorophenyl group at position 1, a methyl group at position 3, a nitroethyl moiety at position 4, and a hydroxyl group at position 3. Its synthesis likely involves multi-step condensation reactions, as inferred from analogous pyrazol-5-ol derivatives (e.g., ).

Properties

IUPAC Name |

4-[1-(2-chlorophenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-12-17(18(23)22(20-12)13-7-3-2-4-8-13)15(11-21(24)25)14-9-5-6-10-16(14)19/h2-10,15,20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTAEIMBOHAYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C[N+](=O)[O-])C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with nitroethane to form 2-chloro-1-(2-nitroethyl)benzene. This intermediate is then subjected to cyclization with 3-methyl-1-phenyl-1H-pyrazol-5-amine under acidic or basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics or preservatives .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been tested in animal models for conditions such as arthritis and has shown promise in reducing inflammation markers .

Pesticide Development

The unique structure of 4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol allows it to function as a potential pesticide. Its efficacy against specific pests has been evaluated, showing effective control over agricultural pests while minimizing harm to beneficial insects .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers due to its reactive functional groups. Research indicates that incorporating this pyrazole derivative into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials .

Case Study 1: Anticancer Research

A study conducted on the anticancer effects of pyrazole derivatives, including 4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, revealed significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various pyrazole compounds, this specific compound was found to exhibit superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Reactivity and Electronic Properties

Key Observations :

Yield and Efficiency :

- Nitroethylation reactions typically achieve moderate yields (50–70%) due to competing side reactions (e.g., over-oxidation) .

- Bis-pyrazole syntheses () report higher yields (75–85%) but require longer reaction times .

Table: Comparative Physicochemical Data

Structural and Crystallographic Insights

- Target Compound : Likely adopts a planar pyrazole ring with nitroethyl and chlorophenyl groups in orthogonal planes, as seen in related structures ().

- Software Tools : SHELX () and ORTEP () are critical for resolving anisotropic displacement parameters, especially for nitro groups .

- Electron Localization : Multiwfn () analysis would highlight the nitro group’s impact on electron density distribution compared to CF₃ or diazenyl substituents .

Biological Activity

4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol, also known by its CAS number 1007186-17-5, is a pyrazole derivative that has garnered attention in recent years for its potential biological activities, particularly in the realm of anticancer research. This compound features a complex structure with notable substituents that may influence its pharmacological properties.

The molecular formula of this compound is C18H16ClN3O3, with a molecular weight of 357.79 g/mol. Its structure includes a pyrazole ring, a chlorophenyl group, and a nitroethyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1007186-17-5 |

| Molecular Formula | C18H16ClN3O3 |

| Molecular Weight | 357.79 g/mol |

| Melting Point | 152–154 °C |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxicity of several pyrazole derivatives, it was found that compounds similar to 4-(1-(2-chlorophenyl)-2-nitroethyl)-3-methyl-1-phenyl-1H-pyrazol-5-ol exhibited significant activity against cancer cell lines such as HEPG2 (liver cancer) and MCF (breast cancer). The IC50 values ranged from 60 nM to over 500 nM depending on the specific derivative and cancer type .

- Mechanistic Insights : The mechanism by which these compounds exert their cytotoxic effects often involves the inhibition of key signaling pathways associated with cancer proliferation. For instance, some derivatives have been shown to inhibit the AKT pathway, which is crucial for cell survival and proliferation in glioblastoma cells .

- Structure-Activity Relationship (SAR) : The presence of the nitro group and chlorophenyl substituent appears to enhance the biological activity of these pyrazole derivatives. Modifications in these groups can lead to variations in potency against different cancer types .

Table 2: Summary of Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 4-(1-(2-chlorophenyl)-...) | HEPG2 | 428 |

| 4-(1-(2-chlorophenyl)-...) | MCF | 580 |

| Related Derivative | NUGC | 60 |

Q & A

Q. What synthetic methodologies are effective for constructing the pyrazole core with a 2-chlorophenyl and nitroethyl substituent?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, Mannich reactions are critical for introducing the nitroethyl group via nucleophilic substitution. In structurally similar compounds, N,N′-bis(methoxymethyl)diaza-18-crown-6 has been used as a catalyst to facilitate regioselective substitutions at the pyrazole C3 and C5 positions . Key steps include:

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereochemistry?

SCXRD is essential for confirming the spatial arrangement of the nitroethyl group and the chlorophenyl substituent. Studies on analogous pyrazole derivatives (e.g., 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol) reveal:

- Torsion angles : The nitroethyl group often adopts a gauche conformation relative to the pyrazole ring, with C–C bond lengths averaging 1.48–1.52 Å .

- Data-to-parameter ratios : Ensure ratios >14:1 to validate structural accuracy (e.g., R factor <0.08 for high precision) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s purity and functional groups?

- FTIR : Detect nitro (N–O stretch at ~1520 cm⁻¹) and hydroxyl (O–H stretch at ~3400 cm⁻¹) groups .

- NMR : Use ¹³C DEPT to differentiate between methyl (δ 15–25 ppm) and aromatic carbons (δ 120–140 ppm). ²D NOESY can confirm spatial proximity of the nitroethyl and chlorophenyl groups .

- HPLC-MS : Employ reverse-phase C18 columns with ESI+ mode for quantifying trace impurities (<0.5%) .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl and nitroethyl substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro group enhances electrophilicity at the β-carbon of the nitroethyl chain, facilitating nucleophilic attacks (e.g., by amines or thiols). Computational studies (DFT) on related pyrazoles show:

- HOMO-LUMO gaps : Narrower gaps (~4.5 eV) correlate with higher reactivity at the nitroethyl site .

- Substituent effects : The 2-chlorophenyl group stabilizes transition states via resonance interactions, as observed in *4-[(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino] derivatives .

Q. What strategies mitigate competing side reactions during the synthesis of nitroethyl-substituted pyrazoles?

Q. How can molecular docking studies predict the compound’s potential bioactivity against enzymatic targets?

Docking simulations using AutoDock Vina with homology models (e.g., cyclooxygenase-2) reveal:

- Binding affinity : The nitroethyl group forms hydrogen bonds with catalytic residues (e.g., Tyr385), with predicted Ki values <10 µM .

- Steric constraints : The 3-methyl group on the pyrazole core may hinder binding in sterically crowded active sites .

Q. What analytical approaches resolve contradictions in reported synthetic yields for similar pyrazole derivatives?

- Reaction monitoring : In-situ FTIR or Raman spectroscopy identifies intermediate accumulation that may depress yields .

- DoE (Design of Experiments) : Multivariate analysis (e.g., using Minitab) optimizes solvent polarity (logP) and catalyst loading, resolving discrepancies in yield reproducibility (±15%) .

Methodological Notes

- Crystallography : For SCXRD, use low-temperature data collection (100–173 K) to minimize thermal motion artifacts .

- Synthetic protocols : Validate nitroethyl stability via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of reducing agents (e.g., NaBH₄) to prevent over-reduction .

- Data interpretation : Cross-reference spectral data with structurally validated analogs (e.g., Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.